molecular formula C22H29FO6 B12296215 21-Dehydro DexaMethasone

21-Dehydro DexaMethasone

Cat. No.: B12296215
M. Wt: 408.5 g/mol
InChI Key: ZMURNDHCFSXEML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro DexaMethasone typically involves the use of diosgenin as a starting material . The process includes several steps such as hydroxylation, dehydrogenation, and fluorination. One common method involves the epoxide opening with HF/DMF to yield dexamethasone 21-methyl, which is then subjected to the Ringold-Stork protocol to provide dexamethasone-21-acetate. Final hydrolysis yields dexamethasone .

Industrial Production Methods: Industrial production of corticosteroids, including this compound, often involves microbial transformation and enzymatic processes . These methods are preferred due to their efficiency and cost-effectiveness. The combination of chemistry and biotechnology has been developed over the years to optimize the production of these complex molecules .

Chemical Reactions Analysis

Types of Reactions: 21-Dehydro DexaMethasone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or to produce derivatives for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include HF/DMF for epoxide opening, and various acids and bases for hydrolysis and other transformations . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives of dexamethasone, which are used in different therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 21-Dehydro DexaMethasone include prednisone, prednisolone, hydrocortisone, betamethasone, and methylprednisolone . These compounds share similar structures and pharmacological properties but differ in their potency and specific applications.

Uniqueness: This compound is unique due to its specific fluorination and hydroxylation patterns, which enhance its anti-inflammatory and immunosuppressive effects . This makes it particularly effective in treating conditions that require potent glucocorticoid activity.

Properties

Molecular Formula

C22H29FO6

Molecular Weight

408.5 g/mol

IUPAC Name

2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde;hydrate

InChI

InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2

InChI Key

ZMURNDHCFSXEML-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O

Origin of Product

United States

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